molecular formula C9H8N4S2 B079591 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol CAS No. 13733-91-0

6-(Phenylamino)-1,3,5-triazine-2,4-dithiol

Cat. No. B079591
CAS RN: 13733-91-0
M. Wt: 236.3 g/mol
InChI Key: MLZQBMZXBHDWJM-UHFFFAOYSA-N
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Description

Phenylamino-triazine-dithiol compounds are part of a larger group of chemical compounds known as triazines. Triazines are a class of nitrogen-containing heterocycles. The parent molecules’ molecular formula is C3H3N3. They are aromatic compounds and are often used in research and industry due to their range of potential properties and uses .


Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and the connectivity of the atoms .


Chemical Reactions Analysis

The chemical reactions of these compounds can vary widely depending on the specific substituents present on the triazine ring. Some triazine derivatives exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the specific substituents on the triazine ring. Properties such as solubility, melting point, and reactivity can vary widely among different triazine derivatives .

Scientific Research Applications

  • Antibacterial Agents : Compounds derived from 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol have been studied for their antibacterial properties. For instance, Solankee and Patel (2004) synthesized chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones from a related triazine compound, exhibiting antibacterial activity (Solankee & Patel, 2004).

  • SARS-CoV-2 Treatment : A study by Eno et al. (2022) reported the synthesis of a 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol derivative for potential use against SARS-CoV-2. The compound demonstrated binding affinity in molecular docking studies against two SARS-CoV-2 proteins (Eno et al., 2022).

  • Chemotherapeutic Agents : The synthesis and evaluation of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol derivatives as Rad6 ubiquitin conjugating enzyme inhibitors, showing potential as anticancer agents, were investigated by Kothayer et al. (2016). These derivatives exhibited significant inhibitory activities and promising results in tumor cell line assays (Kothayer et al., 2016).

  • Material Science Applications : In material science, the compound has been used in the photopolymerization of thin films and the synthesis of highly refractive polymers. Mori et al. (1991) studied the photopolymerization of films derived from a similar triazine compound under UV light irradiation (Mori et al., 1991). Additionally, Nakagawa et al. (2011) synthesized highly refractive poly(phenylene thioether) containing a triazine unit, showing good thermal stability and optical transmittance (Nakagawa et al., 2011).

Safety And Hazards

The safety and hazards associated with these compounds can depend on their specific structure. Some triazine derivatives may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Always refer to the specific safety data sheet for the compound of interest for detailed safety information .

Future Directions

Triazine derivatives, including phenylamino-triazine-dithiol compounds, continue to be an active area of research due to their wide range of potential applications. Future research may focus on developing new synthesis methods, exploring new potential biological activities, and improving our understanding of their mechanisms of action .

properties

IUPAC Name

6-anilino-1H-1,3,5-triazine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4S2/c14-8-11-7(12-9(15)13-8)10-6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZQBMZXBHDWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=S)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160137
Record name 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Phenylamino)-1,3,5-triazine-2,4-dithiol

CAS RN

13733-91-0
Record name 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(phenylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013733910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Belmas, I Tabata, K Hisada, T Hori - Sen'i Gakkaishi, 2010 - jstage.jst.go.jp
Supercritical carbon dioxide (scCO2) has been used to impregnate the organometallic complexes in a synthetic polymer prior to electroless copper plating. However, this method has …
Number of citations: 9 www.jstage.jst.go.jp
A Nagaki, K Hirose, Y Moriwaki, M Takumi… - Catalysts, 2019 - mdpi.com
The space integration of the lithiation of aryl halides, the borylation of aryllithiums, and Suzuki–Miyaura coupling using a Pd catalyst supported by a polymer monolith flow reactor …
Number of citations: 18 www.mdpi.com
A Tanimu, S Jaenicke, K Alhooshani - Chemical Engineering Journal, 2017 - Elsevier
Over the past two decades, microreactor technology has evolved to become a crucial component in the development of process intensification. Microreactors have helped to minimize …
Number of citations: 271 www.sciencedirect.com
Y SHA, U AIMOTO, S ADACHI - Japan Journal of Food Engineering, 2015 - jstage.jst.go.jp
Adsorption isotherms of hydrophobic substances (methylparaben, coumarin, vanillin, isovanillin, and caffeine) onto a chromatographic organic monolith were measured at 24℃. …
Number of citations: 5 www.jstage.jst.go.jp
Y Sha - 2017 - repository.kulib.kyoto-u.ac.jp
In this chapter, a starch gel, an elementary food gel-model, was used for analysis. Starch is a homopolymer, comprising of glucose residues linked by α-1, 4-glycosidic bonds (Pigman, …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
A Nagaki, K Hirose, Y Moriwaki, K Mitamura… - Catalysis Science & …, 2016 - pubs.rsc.org
Integration of the preparation of arylboronic esters via aryllithiums and Suzuki–Miyaura coupling using monolithic Pd catalyst without an intentionally added base was achieved. A …
Number of citations: 31 pubs.rsc.org

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